molecular formula C8H14ClF2NO4 B6220255 1,4-diethyl 3-amino-2,2-difluorobutanedioate hydrochloride CAS No. 2751610-34-9

1,4-diethyl 3-amino-2,2-difluorobutanedioate hydrochloride

Cat. No. B6220255
CAS RN: 2751610-34-9
M. Wt: 261.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Diethyl 3-amino-2,2-difluorobutanedioate hydrochloride, commonly known as DADFB, is a synthetic amino acid derivative that has been used in various scientific research applications. This compound has been extensively studied for its biochemical and physiological effects and its ability to be used as a reagent in laboratory experiments. The purpose of

Scientific Research Applications

DADFB has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as an inhibitor of enzymes, and as a substrate for metabolic studies. Additionally, DADFB has been used to study the effects of drugs on the human body, as well as to study the effects of environmental pollutants on the environment.

Mechanism of Action

The mechanism of action of DADFB is not fully understood. However, it is believed that the compound binds to certain enzymes in the body, which in turn affects the metabolism of the body. Additionally, DADFB has been found to interact with certain receptors in the body, which can lead to changes in the body’s physiological processes.
Biochemical and Physiological Effects
DADFB has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, which can lead to changes in the body’s metabolism. Additionally, DADFB has been found to interact with certain receptors in the body, which can lead to changes in the body’s physiological processes.

Advantages and Limitations for Lab Experiments

The use of DADFB in laboratory experiments has a number of advantages. It is a relatively simple compound to synthesize and produces high yields of the desired compound. Additionally, it is a relatively non-toxic compound and has been found to have a number of biochemical and physiological effects. However, there are a few limitations to the use of DADFB in laboratory experiments. It is not a very stable compound and can degrade over time. Additionally, it is not soluble in water, which can make it difficult to use in certain experiments.

Future Directions

Future research on DADFB could focus on further understanding its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to develop more efficient synthesis methods for the compound and to develop new applications for the compound in scientific research. Additionally, further research could be done on the potential toxicity of DADFB and its potential side effects. Finally, further research could be done to explore the potential uses of DADFB in drug development and drug delivery.

Synthesis Methods

The synthesis of DADFB begins with the reaction of 2,2-difluoroacetic acid with 1,4-diethyl-3-aminobutane. This reaction produces the intermediate compound 1,4-diethyl-3-amino-2,2-difluorobutanedioic acid. This intermediate is then reacted with hydrochloric acid to form DADFB hydrochloride. This synthesis method is relatively simple and produces high yields of the desired compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,4-diethyl 3-amino-2,2-difluorobutanedioate hydrochloride involves the reaction of diethyl malonate with ethyl bromodifluoroacetate to form 1,4-diethyl 2,2-difluoro-3-oxobutanoate. This intermediate is then reacted with ammonia to form 1,4-diethyl 3-amino-2,2-difluorobutanedioate. The final step involves the addition of hydrochloric acid to the amine to form the hydrochloride salt.", "Starting Materials": [ "Diethyl malonate", "Ethyl bromodifluoroacetate", "Ammonia", "Hydrochloric acid" ], "Reaction": [ "Step 1: Diethyl malonate is reacted with ethyl bromodifluoroacetate in the presence of a base such as potassium carbonate to form 1,4-diethyl 2,2-difluoro-3-oxobutanoate.", "Step 2: 1,4-diethyl 2,2-difluoro-3-oxobutanoate is then reacted with ammonia in the presence of a catalyst such as Raney nickel to form 1,4-diethyl 3-amino-2,2-difluorobutanedioate.", "Step 3: The final step involves the addition of hydrochloric acid to the amine to form the hydrochloride salt of 1,4-diethyl 3-amino-2,2-difluorobutanedioate." ] }

CAS RN

2751610-34-9

Molecular Formula

C8H14ClF2NO4

Molecular Weight

261.7

Purity

95

Origin of Product

United States

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